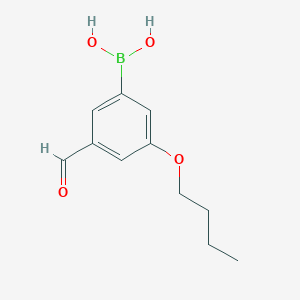

(3-Butoxy-5-formylphenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-butoxy-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-2-3-4-16-11-6-9(8-13)5-10(7-11)12(14)15/h5-8,14-15H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDCSRUHBZBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584818 | |

| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-70-2 | |

| Record name | B-(3-Butoxy-5-formylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072951-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Butoxy-5-formylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides well-established methodologies for its synthesis and use based on analogous compounds.

Core Chemical Properties

This compound is a bifunctional organic compound containing both a boronic acid and an aldehyde functional group. This unique combination makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1072951-70-2 | [2] |

| Chemical Formula | C₁₁H₁₅BO₄ | [1] |

| Molecular Weight | 222.05 g/mol | Calculated |

| Physical State | Solid | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Storage | 2-8°C, Keep in a dry area | [3] |

Synthesis and Purification: An Experimental Protocol

Proposed Synthetic Pathway

References

(3-Butoxy-5-formylphenyl)boronic acid: A Comprehensive Technical Guide

CAS Number: 1072951-70-2

This technical guide provides an in-depth overview of (3-Butoxy-5-formylphenyl)boronic acid, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formation of carbon-carbon bonds.

Chemical and Physical Properties

This compound is a bifunctional organic compound containing both a boronic acid group and an aldehyde functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The butoxy group enhances its solubility in organic solvents, a desirable characteristic for many chemical reactions.

| Property | Value |

| CAS Number | 1072951-70-2[1][2] |

| Molecular Formula | C₁₁H₁₅BO₄[3] |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white solid (presumed) |

| Solubility | Soluble in many organic solvents |

Synthesis

The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate. Given the presence of the reactive formyl group, a protection strategy is often necessary to prevent unwanted side reactions.

A general synthetic pathway could involve the following logical steps:

Caption: A logical workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][6] The presence of the formyl group offers a site for further chemical transformations, allowing for the creation of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the solvent system (e.g., a 4:1 mixture of an organic solvent and water).

-

Degas the solution by bubbling the inert gas through it for another 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Biological Relevance and Signaling Pathways

The formylphenyl group is also a common feature in biologically active molecules. The aldehyde can participate in the formation of Schiff bases with amines, a reaction that can be relevant in biological systems. Derivatives of formylphenylboronic acids have been evaluated for their cytotoxic and cell migration effects, suggesting potential applications in cancer research and wound healing.[7]

The biaryl structures synthesized using this boronic acid are prevalent scaffolds in many pharmaceuticals. Therefore, this compound serves as a crucial starting material for the synthesis of compounds that may interact with various biological targets and signaling pathways. Further research is needed to elucidate the specific biological effects of this compound and its derivatives.

References

- 1. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | 1072951-70-2 [chemicalbook.com]

- 2. This compound | 1072951-70-2 [sigmaaldrich.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Butoxy-5-formylphenyl)boronic acid: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound that belongs to the versatile class of phenylboronic acids. Possessing a boronic acid moiety, a formyl group, and a butoxy substituent on the phenyl ring, this molecule presents a unique combination of reactive sites, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related analogs and the broader class of phenylboronic acids to provide a thorough technical understanding.

Molecular Structure and Properties

This compound features a central benzene ring substituted with three key functional groups at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] is a Lewis acid capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and drug delivery. The formyl group (-CHO) serves as a versatile handle for various chemical transformations, including reductive amination and the formation of imines and oximes. The butoxy group (-OCH₂CH₂CH₂CH₃) enhances the molecule's lipophilicity, which can influence its solubility and pharmacokinetic properties.

Physicochemical Data

Quantitative data for this compound is not extensively documented. However, data for the parent compound, 3-formylphenylboronic acid, and related structures provide a reasonable approximation.

| Property | Value (for 3-Formylphenylboronic acid) | Reference |

| Molecular Formula | C₇H₇BO₃ | [1] |

| Molecular Weight | 149.94 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| SMILES | B(C1=CC(=CC=C1)C=O)(O)O | [1] |

Note: The butoxy group in the title compound would increase the molecular formula to C₁₁H₁₅BO₄ and the molecular weight to 222.04 g/mol .

Structural Diagram

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocols

General Synthesis of Formylphenylboronic Acids

A common route for the preparation of formylphenylboronic acids involves the reaction of a protected chlorobenzaldehyde with lithium to form an organolithium compound, which is then reacted with a boron compound.[3]

Workflow for the Synthesis of a Phenylboronic Acid:

Caption: Generalized workflow for phenylboronic acid synthesis.

A plausible synthetic route for this compound would involve:

-

Protection of the aldehyde: The formyl group of a suitable starting material, such as 3-bromo-5-hydroxybenzaldehyde, would first be protected to prevent unwanted side reactions.

-

Alkylation: The hydroxyl group would then be alkylated to introduce the butoxy chain.

-

Borylation: The resulting bromo-intermediate would undergo a metal-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

-

Deprotection: Finally, removal of the protecting group would afford the desired product.

Characterization Techniques

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule. ¹¹B NMR would confirm the presence of the boron atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the C-O stretch of the ether.

-

Melting Point Analysis: To determine the purity of the compound.

Role in Drug Discovery and Development

Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[4][5] Their utility stems from the unique properties of the boronic acid group.

Mechanism of Action: Enzyme Inhibition

A primary application of boronic acids in drug development is as enzyme inhibitors.[6] The boron atom can form a stable, reversible covalent bond with a catalytic serine, threonine, or cysteine residue in the active site of an enzyme, leading to potent inhibition.

Conceptual Signaling Pathway of Boronic Acid-based Enzyme Inhibition:

Caption: Boronic acid inhibiting enzyme activity.

Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a successful boronic acid drug.[7] The boronic acid moiety is crucial for its mechanism of action.

Applications in Covalent Organic Frameworks (COFs)

The presence of both a boronic acid and a formyl group makes this compound a potential building block for the synthesis of Covalent Organic Frameworks (COFs).[8] The boronic acid can undergo dehydration to form boroxine rings, and the aldehyde can react with amines to form imine linkages, leading to the formation of porous, crystalline polymers with applications in catalysis, gas storage, and drug delivery.[8]

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the construction of complex molecules and materials. While specific experimental data remains scarce, the well-established chemistry of phenylboronic acids and aldehydes allows for a strong inferential understanding of its properties and reactivity. Further research into this and related compounds is warranted to fully elucidate their potential in the development of new therapeutics and advanced materials.

References

- 1. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. mdpi.com [mdpi.com]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Synthesis of (3-Butoxy-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of (3-Butoxy-5-formylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from readily available starting materials. Detailed experimental protocols, quantitative data, and a workflow diagram are provided to facilitate replication and adaptation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound can be achieved through a three-stage process. The overall strategy involves the initial preparation of an ether intermediate, followed by regioselective bromination, and culminating in the introduction of the boronic acid functionality via a metal-halogen exchange reaction. The aldehyde group, being sensitive to the organometallic reagents used in the final step, requires protection and subsequent deprotection.

The proposed synthetic pathway is as follows:

-

Butylation of 3-hydroxybenzaldehyde: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of 3-hydroxybenzaldehyde into a butoxy group, yielding 3-butoxybenzaldehyde.

-

Bromination of 3-butoxybenzaldehyde: Regioselective bromination of the electron-rich aromatic ring of 3-butoxybenzaldehyde is performed to introduce a bromine atom at the 5-position, affording 3-bromo-5-butoxybenzaldehyde.

-

Conversion to the Boronic Acid: This final stage involves a three-step sequence: a. Protection of the aldehyde: The formyl group of 3-bromo-5-butoxybenzaldehyde is protected as a cyclic acetal to prevent its reaction in the subsequent step. b. Metal-halogen exchange and borylation: The aryl bromide is converted into an organometallic intermediate (either an organolithium or a Grignard reagent), which then reacts with a trialkyl borate. c. Hydrolysis/Deprotection: Acidic workup hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group to regenerate the aldehyde.

This multi-step approach ensures high yields and purity of the final product.

Experimental Protocols

Stage 1: Synthesis of 3-Butoxybenzaldehyde

This stage involves the O-alkylation of 3-hydroxybenzaldehyde with a butyl halide via the Williamson ether synthesis.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxybenzaldehyde | 122.12 | 10.0 g | 0.0819 |

| 1-Bromobutane | 137.02 | 13.5 g (10.6 mL) | 0.0985 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 22.6 g | 0.1638 |

| Acetone | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 0.0819 mol) and potassium carbonate (22.6 g, 0.1638 mol).

-

Add 150 mL of acetone to the flask and stir the suspension.

-

Add 1-bromobutane (13.5 g, 0.0985 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-butoxybenzaldehyde as an oil.

Expected Yield: 85-95%

Stage 2: Synthesis of 3-Bromo-5-butoxybenzaldehyde

This step involves the regioselective electrophilic bromination of 3-butoxybenzaldehyde. The butoxy group is an ortho-, para-director, and since the para position is blocked, bromination is expected to occur at the ortho positions. However, steric hindrance from the butoxy group and the deactivating effect of the aldehyde group will favor bromination at the position meta to the aldehyde, which is ortho to the butoxy group. Studies on the bromination of 3-methoxybenzaldehyde show exclusive formation of the 2-bromo-5-methoxy isomer, suggesting a similar outcome for the butoxy analogue.[1]

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Butoxybenzaldehyde | 178.23 | 10.0 g | 0.0561 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 g | 0.0590 |

| Acetonitrile | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 3-butoxybenzaldehyde (10.0 g, 0.0561 mol) in 100 mL of acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (10.5 g, 0.0590 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 200 mL of cold water.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium thiosulfate (50 mL) to remove any remaining bromine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-bromo-5-butoxybenzaldehyde.

Expected Yield: 70-85%

Stage 3: Synthesis of this compound

This final stage is a three-part process involving protection, borylation, and deprotection.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-butoxybenzaldehyde | 257.12 | 10.0 g | 0.0389 |

| Triethyl orthoformate | 148.20 | 8.6 g (9.7 mL) | 0.0580 |

| Ethanol (absolute) | 46.07 | 50 mL | - |

| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.2 g | - |

Procedure:

-

To a 100 mL round-bottom flask, add 3-bromo-5-butoxybenzaldehyde (10.0 g, 0.0389 mol), 50 mL of absolute ethanol, and triethyl orthoformate (8.6 g, 0.0580 mol).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g).

-

Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by adding a few drops of triethylamine.

-

Remove the ethanol and excess triethyl orthoformate under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diethyl acetal, which is used in the next step without further purification.

Expected Yield: Quantitative

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Protected Aldehyde (from Part A) | ~331.26 | ~12.9 g | 0.0389 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.1 mL | 0.0428 |

| Triisopropyl borate | 188.08 | 9.1 g (11.0 mL) | 0.0486 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve the crude protected aldehyde from Part A in 100 mL of anhydrous THF in a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.1 mL of a 2.5 M solution in hexanes, 0.0428 mol) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (9.1 g, 0.0486 mol) in 50 mL of anhydrous THF and cool to -78 °C.

-

Transfer the aryllithium solution to the triisopropyl borate solution via a cannula, keeping the temperature of the borate solution below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

Reaction:

Procedure:

-

Cool the reaction mixture from Part B to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 50 mL of 2 M hydrochloric acid.

-

Stir the biphasic mixture vigorously for 2-3 hours at room temperature to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield this compound as a solid.

Expected Overall Yield for Stage 3: 50-70%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis route.

| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Hydroxybenzaldehyde | 3-Butoxybenzaldehyde | 1-Bromobutane, K₂CO₃ | Acetone | Reflux | 12-16 | 85-95 |

| 2 | 3-Butoxybenzaldehyde | 3-Bromo-5-butoxybenzaldehyde | N-Bromosuccinimide | Acetonitrile | 0 to RT | 3-4 | 70-85 |

| 3A | 3-Bromo-5-butoxybenzaldehyde | Protected Aldehyde | Triethyl orthoformate, p-TsOH | Ethanol | RT | 4-6 | ~100 |

| 3B/C | Protected Aldehyde | This compound | n-BuLi, B(OiPr)₃, HCl | THF | -78 to RT | ~16 | 50-70 |

Mandatory Visualization

The following diagram illustrates the logical workflow of the entire synthesis process.

Caption: Overall synthetic workflow for this compound.

Disclaimer: The provided experimental protocols are based on established chemical transformations and analogies to similar substrates. Researchers should always perform a thorough risk assessment and optimize reaction conditions as necessary for their specific laboratory setup and scale. The use of organolithium reagents requires strict anhydrous and inert atmosphere techniques. Appropriate personal protective equipment should be worn at all times.

References

A Technical Guide to the Spectral Characterization of (3-Butoxy-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The structure of (3-Butoxy-5-formylphenyl)boronic acid contains a butoxy group, a formyl (aldehyde) group, and a phenylboronic acid moiety. The expected spectral data are derived from the characteristic signals of these groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.9 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~8.2 - 8.4 | Broad Singlet | 2H | Boronic acid protons (-B(OH)₂) |

| ~7.8 - 8.0 | Singlet | 1H | Aromatic proton (H-4) |

| ~7.6 - 7.8 | Singlet | 1H | Aromatic proton (H-2) |

| ~7.3 - 7.5 | Singlet | 1H | Aromatic proton (H-6) |

| ~4.0 - 4.1 | Triplet | 2H | Methylene protons (-OCH₂-) |

| ~1.7 - 1.8 | Multiplet | 2H | Methylene protons (-OCH₂CH₂-) |

| ~1.4 - 1.5 | Multiplet | 2H | Methylene protons (-CH₂CH₃) |

| ~0.9 - 1.0 | Triplet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~192 - 195 | Aldehydic carbon (-CHO) |

| ~160 - 162 | Aromatic carbon attached to butoxy group (C-3) |

| ~138 - 140 | Aromatic carbon attached to formyl group (C-5) |

| ~130 - 135 | Aromatic carbon attached to boronic acid (C-1) (often broad or unobserved) |

| ~125 - 128 | Aromatic carbon (C-6) |

| ~120 - 123 | Aromatic carbon (C-4) |

| ~115 - 118 | Aromatic carbon (C-2) |

| ~68 - 70 | Methylene carbon (-OCH₂-) |

| ~31 - 33 | Methylene carbon (-OCH₂CH₂-) |

| ~19 - 21 | Methylene carbon (-CH₂CH₃) |

| ~13 - 15 | Methyl carbon (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~2960 - 2870 | Medium-Strong | C-H stretch (aliphatic) |

| ~2830 - 2720 | Weak-Medium | C-H stretch (aldehyde)[1][2] |

| ~1700 - 1680 | Strong | C=O stretch (aromatic aldehyde)[1][3][4] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1380 - 1340 | Medium-Strong | B-O stretch |

| ~1250 - 1200 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 222.1 | [M]⁺ | Molecular ion (for ¹¹B isotope) |

| 221.1 | [M]⁺ | Molecular ion (for ¹⁰B isotope) |

| 204.1 | [M-H₂O]⁺ | Loss of a water molecule |

| 186.1 | [M-2H₂O]⁺ | Loss of two water molecules |

| 193.1 | [M-CHO]⁺ | Loss of the formyl group |

| 165.1 | [M-C₄H₉O]⁺ | Loss of the butoxy group |

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI). Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which will result in a characteristic isotopic pattern for boron-containing fragments.[5]

Experimental Protocols

2.1. Synthesis of this compound

A general synthetic route for substituted phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[6]

Materials:

-

3-Bromo-5-butoxybenzaldehyde

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

-

Add a solution of 3-bromo-5-butoxybenzaldehyde in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise, maintaining the temperature below -60 °C.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

2.2. NMR Spectroscopy

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to obtain chemical shifts, coupling constants, and integration values.

2.3. Infrared (IR) Spectroscopy

-

Prepare a solid sample for analysis. A common method is the KBr pellet technique, where a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.[9][10]

-

Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]

-

Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.4. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization, which is useful for observing the molecular ion.[12][13]

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural features.[14][15]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. jnsparrowchemical.com [jnsparrowchemical.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility Profile of (3-Butoxy-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the anticipated solubility profile of (3-Butoxy-5-formylphenyl)boronic acid, a compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this molecule in public literature, this document establishes a framework for its characterization. It presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy, details established experimental protocols for solubility and pKa determination, and situates the importance of these properties within the broader context of drug development and biological activity.

Introduction to this compound

This compound is a bifunctional organic compound featuring a boronic acid moiety, a butoxy group, and a formyl group. The boronic acid group is a versatile functional group, most notably utilized in Suzuki-Miyaura cross-coupling reactions and as a key pharmacophore in various enzyme inhibitors.[1] The lipophilic butoxy group and the polar formyl group are expected to significantly influence the molecule's physicochemical properties, including its solubility in both aqueous and organic media.

A thorough understanding of the solubility profile is essential for its application in organic synthesis, purification, formulation, and for predicting its behavior in biological systems.[2][3] Low solubility can lead to unpredictable results in vitro, poor bioavailability, and challenges in developing a viable drug product.[2][4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties for this compound and its parent compound, 3-formylphenylboronic acid, is provided below.

| Property | This compound | 3-Formylphenylboronic acid |

| Molecular Formula | C₁₁H₁₅BO₄[5][6] | C₇H₇BO₃[7] |

| Molecular Weight | 222.05 g/mol (calculated) | 149.94 g/mol [7] |

| CAS Number | 1072951-70-2[8] | 87199-16-4[7] |

| Appearance | Solid[6] | Solid |

| Predicted LogP | ~2.5 (Increased lipophilicity due to butoxy group) | ~0.8 |

Expected Solubility Profile

While specific experimental data for this compound is scarce, the solubility of arylboronic acids has been studied. Generally, they exhibit low to moderate solubility in water.[9][10] The solubility of the parent compound, phenylboronic acid, in water at 20°C is approximately 1.9-2.0 g/100g H₂O.[9][10]

The introduction of substituents on the phenyl ring significantly alters solubility:

-

Butoxy Group: The C₄H₉O- group is lipophilic and is expected to decrease aqueous solubility compared to phenylboronic acid.

-

Formyl Group: The -CHO group is polar and can act as a hydrogen bond acceptor, which may slightly increase aqueous solubility.

The net effect will be a balance of these opposing influences. It is anticipated that this compound will be sparingly soluble in water. In organic solvents, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11] A similar trend is expected for the title compound.

Solubility Data for Phenylboronic Acid (Proxy)

The following table presents solubility data for phenylboronic acid in various solvents, which can serve as a baseline for estimating the behavior of its derivatives.

| Solvent | Solubility (Mole Fraction) at 298.15 K (25°C) |

| Acetone | High |

| 3-Pentanone | High |

| Dipropyl Ether | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

| Water | ~0.003 (approx. 2 g/100g H₂O)[9][10] |

Data derived from graphical representations and statements in literature for phenylboronic acid.[11]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods are required. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[12] Potentiometric titration is a powerful technique for determining the pKa and the pH-dependent solubility of ionizable compounds.[13][14]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[15]

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

-

Glass vials with screw caps

-

Shaker or agitator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The excess solid should be visually apparent.[12]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[4][15]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a chemically inert filter (e.g., PVDF or PTFE).[2]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard calibration curve.[15]

-

Data Reporting: The solubility is reported in units such as mg/mL, µg/mL, or molarity (mol/L).

Protocol 2: Potentiometric Titration for pKa and pH-Solubility Profile

This method is used for ionizable compounds like boronic acids to determine their acid dissociation constant (pKa) and how solubility changes with pH.[14][16]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Autotitrator or manual burette

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH[17]

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[17]

-

Deionized water (carbonate-free)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of deionized water or a water/co-solvent mixture if solubility is very low. A typical starting concentration is around 1 mM.[17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

-

Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.

-

Titration: Place the solution in a reaction vessel with the pH electrode immersed. Titrate the solution by adding small, precise increments of the standardized NaOH solution.[18]

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached.

-

pKa Calculation: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for precise calculation from the inflection point.[18]

-

Solubility Determination: For pH-dependent solubility, the "chase-down" method can be used. A supersaturated solution is created at a high pH where the compound is soluble as its boronate salt. The pH is then gradually lowered with acid, and the pH at which precipitation first occurs is noted. The concentration in solution at this point is the solubility at that specific pH.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Measurement.

Role in Small Molecule Drug Development

Solubility is a key parameter assessed throughout the drug discovery and development pipeline. Poor solubility identified early can halt the progression of a candidate or necessitate significant formulation efforts.

Caption: Solubility Assessment in Drug Development.

Boronic Acids in Signaling Pathways: Proteasome Inhibition

Boronic acids are a well-established class of protease inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates protein degradation.[1] Inhibition of this pathway leads to apoptosis in cancer cells. While the specific targets of this compound are unknown, this pathway illustrates a primary mechanism for this class of compounds.

Caption: Boronic Acid Inhibition of the Proteasome Pathway.

Conclusion

The solubility profile of this compound is a critical parameter that requires experimental determination for its advancement in research and development. While public data is limited, this guide provides a robust framework for its characterization based on the known properties of arylboronic acids. The detailed protocols for the shake-flask and potentiometric titration methods offer a clear path for researchers to generate reliable quantitative data. Understanding this compound's solubility will be paramount for its successful application, whether in synthetic chemistry or as a potential therapeutic agent targeting cellular signaling pathways.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. upperton.com [upperton.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. pschemicals.com [pschemicals.com]

- 6. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | Delchimica [delchimica.com]

- 7. 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-BUTOXY-5-FORMYLPHENYLBORONIC ACID | 1072951-70-2 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide on the Stability and Storage of (3-Butoxy-5-formylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Butoxy-5-formylphenyl)boronic acid. The information is collated from publicly available safety data sheets, product information pages, and the broader scientific literature on arylboronic acid stability.

Core Concepts in Arylboronic Acid Stability

This compound, as an arylboronic acid, is susceptible to several degradation pathways that can impact its purity, reactivity, and shelf-life. A fundamental understanding of these pathways is crucial for its proper handling and storage. The primary modes of degradation are protodeboronation and oxidation. The stability of arylboronic acids is significantly influenced by factors such as pH, temperature, moisture, and light.

Protodeboronation: This is a major degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding arene (in this case, 3-butoxybenzaldehyde) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions.

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This can be influenced by the presence of oxidizing agents and exposure to air.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general best practices for arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place | Moisture can facilitate hydrolysis and protodeboronation. |

| Light | Protect from light | To prevent potential light-induced degradation. |

| Purity | Store in a pure state, free from contaminants | Impurities can potentially catalyze degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | These substances can accelerate the degradation of the boronic acid. |

Factors Influencing the Stability of this compound

The stability of this compound is not only dependent on storage conditions but also on the chemical environment during its use in experimental settings.

| Factor | Influence on Stability |

| pH | Both acidic and basic conditions can accelerate protodeboronation. Arylboronic acids are generally most stable at a neutral pH. |

| Solvent | Protic solvents, especially water, can participate in protodeboronation. Anhydrous aprotic solvents are generally preferred for long-term solution storage. |

| Temperature | Higher temperatures increase the rate of all degradation reactions. |

| Substituents | The butoxy and formyl groups on the phenyl ring influence the electronic properties and, consequently, the stability of the C-B bond. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the shelf-life and degradation kinetics of this compound. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

Objective: To quantify the purity of this compound and monitor the formation of its degradation products over time under various stress conditions.

Materials and Instrumentation:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

pH buffers

-

HPLC system with a UV detector

-

A reverse-phase C18 column

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products (e.g., 3-butoxybenzaldehyde). The mobile phase will likely consist of a gradient of acetonitrile and water.

-

Forced Degradation Study:

-

Acidic Conditions: Prepare a solution of the boronic acid in a dilute acidic solution (e.g., 0.1 N HCl) and monitor its degradation over time at a set temperature (e.g., 40°C).

-

Basic Conditions: Prepare a solution of the boronic acid in a dilute basic solution (e.g., 0.1 N NaOH) and monitor its degradation over time at a set temperature.

-

Oxidative Conditions: Prepare a solution of the boronic acid in the presence of an oxidizing agent (e.g., hydrogen peroxide) and monitor its degradation.

-

Thermal Stress: Store the solid compound and a solution of the compound at an elevated temperature and monitor for degradation.

-

Photostability: Expose the solid compound and a solution to UV light and monitor for degradation.

-

-

Sample Analysis: At specified time points, inject samples from the stress conditions into the HPLC system.

-

Data Analysis: Quantify the peak area of the parent compound and any degradation products. Calculate the rate of degradation under each condition.

Visualizing Stability Relationships

The following diagrams illustrate key relationships in the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: A general experimental workflow for assessing the stability of this compound.

Disclaimer: This document is intended for informational purposes only and is based on generally available data for arylboronic acids. It is essential to consult the specific product's Safety Data Sheet (SDS) and to conduct appropriate stability studies for your particular application and storage conditions.

The Synthetic Versatility of (3-Butoxy-5-formylphenyl)boronic Acid: A Guide to Novel Reaction Discovery

For Researchers, Scientists, and Drug Development Professionals

(3-Butoxy-5-formylphenyl)boronic acid is a versatile building block in modern organic synthesis, offering a unique combination of a reactive boronic acid moiety, a synthetically accessible formyl group, and a lipophilic butoxy chain. This trifecta of functional groups opens avenues for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. This technical guide explores the landscape of novel reactions achievable with this substrate, providing detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Core Reactivity: A Triumvirate of Functionality

The reactivity of this compound is governed by its three key functional groups:

-

The Boronic Acid: This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[1][2][3] It can also participate in copper-catalyzed Chan-Lam couplings for C-N and C-O bond formation and in multicomponent reactions like the Petasis reaction.[4][5][6]

-

The Formyl Group: As a classic electrophile, the aldehyde functionality allows for a plethora of transformations, including reductive aminations, Wittig reactions, and various condensation reactions to build molecular complexity.

-

The Butoxy Group: This alkyl ether provides steric bulk and modulates the electronic properties of the aromatic ring. Its primary role is often to enhance solubility in organic solvents and to influence the pharmacokinetic properties of potential drug candidates.

Key Reactions and Synthetic Potential

The strategic combination of these functional groups allows for a diverse range of synthetic transformations. Below, we detail some of the most promising reactions, complete with hypothetical yet representative quantitative data and detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[1][2][7] The boronic acid of this compound can be readily coupled with a variety of aryl and heteroaryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 3-Butoxy-5-(p-tolyl)benzaldehyde | 92 |

| 2 | 1-Bromo-4-methoxybenzene | 3-Butoxy-5-(4-methoxyphenyl)benzaldehyde | 88 |

| 3 | 2-Bromopyridine | 3-Butoxy-5-(pyridin-2-yl)benzaldehyde | 75 |

| 4 | 1-Bromo-3-(trifluoromethyl)benzene | 3-Butoxy-5-(3-(trifluoromethyl)phenyl)benzaldehyde | 85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a mixture of this compound (1.2 equiv.), the respective aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.) in a 4:1 mixture of toluene and water (0.2 M) is added Pd(PPh₃)₄ (0.05 equiv.).[8] The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Chan-Lam C-N and C-O Coupling

The Chan-Lam coupling provides a valuable route to aryl amines and aryl ethers under relatively mild, often aerobic, conditions using a copper catalyst.[4][5][9] This reaction is complementary to the more common Buchwald-Hartwig amination.

Table 2: Chan-Lam Coupling of this compound with Amines and Phenols

| Entry | Coupling Partner | Product | Yield (%) |

| 1 | Morpholine | 3-Butoxy-5-(morpholino)benzaldehyde | 78 |

| 2 | Aniline | 3-Butoxy-5-(phenylamino)benzaldehyde | 65 |

| 3 | Phenol | 3-Butoxy-5-phenoxybenzaldehyde | 72 |

| 4 | 1H-Imidazole | 3-Butoxy-5-(1H-imidazol-1-yl)benzaldehyde | 81 |

Experimental Protocol: General Procedure for Chan-Lam Coupling

A mixture of this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), copper(II) acetate (1.5 equiv.), and pyridine (2.0 equiv.) in dichloromethane (0.25 M) is stirred at room temperature, open to the air, for 24-48 hours.[4] The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated. The residue is purified by flash chromatography on silica gel to yield the desired product.

Petasis Borono-Mannich Reaction

The Petasis reaction is a three-component reaction between a boronic acid, an amine, and a carbonyl compound, providing a direct route to substituted amines.[10][11][12] The formyl group of this compound can act as the carbonyl component in this versatile transformation.

Table 3: Petasis Reaction Utilizing the Formyl Group of this compound

| Entry | Amine | Boronic Acid | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 | Benzylamine | Phenylboronic acid | Benzyl((3-butoxy-5-(dihydroxyboranyl)phenyl)(phenyl)methyl)amine | 85 | | 2 | Piperidine | Vinylboronic acid | 1-((3-Butoxy-5-(dihydroxyboranyl)phenyl)(allyl)methyl)piperidine | 79 | | 3 | Methylamine | 4-Methoxyphenylboronic acid | ((3-Butoxy-5-(dihydroxyboranyl)phenyl)(4-methoxyphenyl)methyl)(methyl)amine | 82 |

Experimental Protocol: General Procedure for the Petasis Reaction

A solution of this compound (1.0 equiv.), the amine (1.1 equiv.), and the second boronic acid (1.2 equiv.) in a 1:1 mixture of ethanol and toluene (0.5 M) is stirred at 60 °C for 16 hours.[13] The solvent is then removed under reduced pressure, and the residue is purified by preparative reverse-phase HPLC to afford the target amino acid derivative.

Workflow and Pathway Visualizations

To further illustrate the synthetic utility and potential applications of this compound, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway for a drug candidate derived from this versatile building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Petasis reaction - Wikipedia [en.wikipedia.org]

- 11. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 12. Petasis Reaction [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary screening of (3-Butoxy-5-formylphenyl)boronic acid in catalysis

An In-depth Technical Guide to the Preliminary Screening of (3-Butoxy-5-formylphenyl)boronic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among the most powerful applications of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry and materials science for the construction of biaryl scaffolds.[1][2][3]

This technical guide focuses on This compound , a multifunctional reagent. Its structure is characterized by a phenylboronic acid moiety substituted with a butoxy group and a formyl group. The butoxy group can influence the electronic properties and solubility of the molecule, while the formyl group serves as a reactive handle for further synthetic transformations, such as reductive amination or oxidation to a carboxylic acid. While not a catalyst itself, this boronic acid is a key substrate in catalytic processes, primarily in the synthesis of complex organic molecules. This guide provides a preliminary screening of its application in catalysis, focusing on its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate, followed by acidic workup.[4] A general and plausible synthetic route starting from a commercially available precursor is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the synthesis of formylphenylboronic acids.[5][6]

Step 1: Protection of the Aldehyde

-

To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-iodobutane (1.2 eq).

-

Stir the mixture at 60 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-bromo-5-butoxybenzaldehyde.

-

To a solution of 3-bromo-5-butoxybenzaldehyde in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After completion, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the protected acetal, 2-(3-bromo-5-butoxyphenyl)-1,3-dioxolane.

Step 2: Borylation

-

Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture for 1 hour at this temperature.

-

Add trimethyl borate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

Step 3: Deprotection and Isolation

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Stir vigorously for 2 hours to ensure complete hydrolysis of the borate ester and the acetal.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.[7]

Workflow for Synthesis of this compound

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[8][9] It is widely used for the synthesis of biaryls, polyolefins, and styrenes.[10] this compound serves as the organoboron coupling partner in these reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps:[2][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond of the product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Suzuki-Miyaura Couplings

While specific data for this compound is not extensively published in comparative tables, the following table presents representative yields for Suzuki-Miyaura reactions between a substituted phenylboronic acid and various aryl bromides, based on typical outcomes for such reactions.[4][7][11] This illustrates the expected reactivity and scope.

| Entry | Aryl Bromide (R¹-Br) | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4'-Methoxy-5-butoxy-biphenyl-3-carbaldehyde | 85-95 |

| 2 | 4-Bromobenzonitrile | 4'-(Cyano)-5-butoxy-biphenyl-3-carbaldehyde | 80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-5-butoxy-biphenyl-3-carbaldehyde | 75-85 |

| 4 | 2-Bromotoluene | 2'-Methyl-5-butoxy-biphenyl-3-carbaldehyde | 70-80 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-5-butoxy-biphenyl-3-carbaldehyde | 65-75 |

Conditions: this compound (1.2 eq), Aryl Bromide (1.0 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water, 80-100 °C, 12-24 h.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[1][12]

-

Reaction Setup: In a round-bottom flask or a pressure vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1:1 mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

This compound is a valuable and versatile reagent in the field of organic synthesis, particularly for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While it does not function as a catalyst itself, its role as a key building block allows for the efficient construction of complex biaryl structures. The presence of the butoxy and formyl groups provides opportunities for tuning molecular properties and for subsequent functionalization, making the resulting products attractive scaffolds for drug discovery and materials science. This guide provides the fundamental protocols and theoretical background for the preliminary screening of this compound in catalytic C-C bond-forming reactions, establishing a foundation for its use in advanced synthetic applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. rose-hulman.edu [rose-hulman.edu]

Theoretical Reactivity of (3-Butoxy-5-formylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Butoxy-5-formylphenyl)boronic acid is a bifunctional organic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both an electron-donating butoxy group and an electron-withdrawing formyl group, imparts a nuanced reactivity profile. This guide provides a theoretical exploration of the reactivity of this compound, focusing on its anticipated behavior in key organic transformations, its synthesis, and its potential applications in drug discovery.

Introduction

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[1] They are most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] The electronic and steric properties of substituents on the phenyl ring of an arylboronic acid can significantly influence its reactivity.[1] This document focuses on the theoretical reactivity of this compound, a molecule of interest in medicinal chemistry for the construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents. The butoxy group at the meta-position is an electron-donating group (EDG) through resonance and weakly electron-withdrawing through induction. Conversely, the formyl group, also at a meta-position relative to the boronic acid, is a strong electron-withdrawing group (EWG) through both resonance and induction.

The boronic acid moiety itself is a Lewis acid. The acidity, and therefore the reactivity in certain reactions, is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa of the boronic acid (making it more acidic), while electron-donating groups increase it.[1]

Data Presentation

The following table summarizes the expected and known pKa values of related phenylboronic acid derivatives to contextualize the anticipated acidity of this compound.

| Compound | Substituents | Nature of Substituents | Known/Expected pKa | Citation(s) |

| Phenylboronic acid | None | - | ~8.8-9.0 | [3] |

| 3-Methoxy-phenylboronic acid | 3-OCH₃ | Electron-donating | Higher than phenylboronic acid | [4] |

| 3-Formylphenylboronic acid | 3-CHO | Electron-withdrawing | Lower than phenylboronic acid | [3][5] |

| This compound | 3-O(CH₂)₃CH₃, 5-CHO | Donating & Withdrawing | Expected to be slightly lower than phenylboronic acid | N/A |

The opposing electronic effects of the butoxy and formyl groups make the precise prediction of the pKa challenging without experimental data. However, the strong electron-withdrawing nature of the formyl group is likely to have a more dominant effect, leading to a pKa slightly lower than that of unsubstituted phenylboronic acid.

Key Reactions and Mechanisms

This compound is anticipated to participate in a variety of reactions characteristic of arylboronic acids.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction for this class of compounds. The general mechanism involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Reactions

-

Chan-Lam Coupling: Formation of a carbon-nitrogen or carbon-oxygen bond by coupling with an amine or alcohol, respectively, typically using a copper catalyst.

-

Liebeskind-Srogl Coupling: A palladium-catalyzed cross-coupling reaction with thioesters.

-

Homocoupling: Dimerization of the boronic acid under specific palladium-catalyzed conditions.

-

Reactions of the Formyl Group: The aldehyde functionality can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of formylphenylboronic acids.[6][7]

Caption: A plausible synthetic workflow for this compound.

Protocol:

-

Protection of the Aldehyde: To a solution of 3-bromo-5-butoxybenzaldehyde (1.0 eq.) in toluene are added ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the protected acetal.

-

Grignard Formation and Borylation: The protected aryl bromide (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen). Magnesium turnings (1.2 eq.) are added, and the mixture is gently heated to initiate Grignard formation. After the magnesium is consumed, the reaction is cooled to -78 °C. Trimethyl borate (1.5 eq.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 4-6 hours to ensure complete hydrolysis of the boronate ester and deprotection of the acetal.

-

Workup and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the coupling of an aryl boronic acid with an aryl halide.[8][9]

Protocol:

-

Reaction Setup: To a round-bottom flask are added this compound (1.2 eq.), the aryl halide (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Degassing: A mixture of toluene and water (e.g., 4:1 v/v) is added. The mixture is degassed by bubbling argon through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) under an argon atmosphere and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery